molecular formula CaMoO4<br>C4H5F3O2 B092507 Methyl 3,3,3-trifluoropropionate CAS No. 18830-44-9

Methyl 3,3,3-trifluoropropionate

Cat. No.: B092507
CAS No.: 18830-44-9
M. Wt: 142.08 g/mol
InChI Key: PMGBATZKLCISOD-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoropropionate is an organic compound with the molecular formula C4H5F3O2. It is a colorless to almost colorless liquid with a boiling point of 95-96°C and a density of 1.241 g/cm³ . This compound is known for its high reactivity due to the presence of three fluorine atoms, making it a valuable reagent in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,3,3-trifluoropropionate can be synthesized through several methods. One common method involves the reaction of 3,3,3-trifluoropropionic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method includes the oxidation of 3,3,3-trifluoropropionaldehyde dimethoxyethane using hydrogen peroxide and a catalyst like vanadium pentoxide at elevated temperatures .

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,3,3-trifluoropropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Methyl 3,3,3-trifluoropropionate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group enhances the biological activity and metabolic stability of drug candidates. This compound has been reported to improve the efficacy of active pharmaceutical ingredients (APIs) by modifying their pharmacokinetic properties.

Case Study : In a study involving the synthesis of novel anti-cancer agents, this compound was employed to create derivatives that exhibited improved potency against specific cancer cell lines compared to non-fluorinated analogs .

Agrochemical Applications

The compound is extensively used in the formulation of pesticides and herbicides. Its unique properties contribute to enhanced efficacy and stability in agricultural applications, which are crucial for improving crop yields.

Data Table: Agrochemical Formulations

Product NameActive IngredientApplication Type
Herbicide AThis compoundWeed control
Insecticide BThis compoundPest management

Material Science

In material science, this compound is involved in developing advanced materials such as coatings and polymers. The fluorinated structure imparts chemical resistance and thermal stability to these materials.

Case Study : Research demonstrated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and resistance to solvents compared to conventional non-fluorinated polymers .

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry. It aids in the accurate quantification of fluorinated compounds in various samples through techniques such as gas chromatography (GC) and mass spectrometry (MS).

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoropropionate largely depends on its reactivity and the nature of the reactions it undergoes. The presence of fluorine atoms enhances its electrophilicity, making it a good candidate for nucleophilic substitution reactions. In biological systems, its derivatives can interact with enzymes and proteins, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

  • Methyl 3,3,3-trifluoroacetate
  • Methyl 2,2,2-trifluoroacetate
  • Ethyl 3,3,3-trifluoropropionate

Comparison: Methyl 3,3,3-trifluoropropionate is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to methyl 3,3,3-trifluoroacetate, it has a longer carbon chain, which can influence its boiling point and solubility. Its reactivity is also different due to the position of the fluorine atoms, making it suitable for different types of chemical reactions .

Biological Activity

Methyl 3,3,3-trifluoropropionate (MTFP), with the chemical formula C4_4H5_5F3_3O2_2 and CAS number 18830-44-9, is a fluorinated organic compound that has garnered attention for its potential applications in various fields, including as a solvent and in battery technology. This article explores the biological activity of MTFP, highlighting its properties, mechanisms of action, and relevant case studies.

MTFP is characterized by several notable properties that influence its biological activity:

  • Molecular Weight : 142.08 g/mol
  • Solubility : Highly soluble in water (7.92 mg/ml)
  • Log P (Partition Coefficient) : Ranges from 1.09 to 2.37, indicating moderate lipophilicity.
  • Absorption : High gastrointestinal absorption and permeability across biological membranes .

The biological activity of MTFP can be attributed to its structural characteristics, particularly the presence of trifluoromethyl groups. These groups enhance the compound's reactivity and interaction with biological systems.

1. Microbial Activity

Recent studies have demonstrated that MTFP can undergo microbial defluorination processes. For example, research showed that activated sludge communities could effectively biotransform trifluoropropionate compounds, achieving over 80% defluorination under aerobic conditions . This indicates potential for MTFP in bioremediation applications.

2. Insecticidal and Fungicidal Properties

In related research on fluorinated esters, compounds similar to MTFP exhibited insecticidal and fungicidal activities. Specifically, heterocyclic methyl esters derived from trifluoropropionate structures showed significant bioactivity against various insect species and plant pathogens . The structure-activity relationship analysis indicated that the trifluoromethyl group plays a critical role in enhancing biological efficacy.

Case Study 1: Electrolyte Applications

MTFP has been explored as a component in lithium-based battery electrolytes. Holoubek et al. utilized MTFP in a formulation with fluoroethylene carbonate (FEC) to improve the stability of lithium-metal batteries at low temperatures . The study highlighted how MTFP contributes to the electrochemical performance by enhancing ionic conductivity and reducing side reactions.

Case Study 2: Environmental Impact

A study focused on the environmental fate of MTFP revealed its potential for biodegradation under specific conditions. The research indicated that certain microbial communities could effectively degrade MTFP, suggesting that it may not persist indefinitely in natural environments . This finding is crucial for assessing the ecological risks associated with the use of fluorinated compounds.

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of MTFP:

Property/ActivityObservation
Microbial DefluorinationOver 80% defluorination by activated sludge
Insecticidal ActivitySignificant efficacy against target pests
Fungicidal ActivityEffective against plant pathogens
Electrolyte PerformanceImproved stability and conductivity in batteries

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3,3,3-trifluoropropionate, and how can reaction yields be improved?

Answer: Two primary methods are documented:

  • Route 1: Esterification of 3,3,3-trifluoropropanoic acid with methanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Route 2: Reaction of 3,3,3-trifluoropropionyl chloride with methanol, achieving ~82% yield. This method avoids water-sensitive intermediates and benefits from controlled stoichiometry (1:1.2 molar ratio of acyl chloride to methanol) .

Optimization Strategies:

  • Use anhydrous conditions and inert gas (N₂/Ar) to suppress side reactions.
  • Monitor reaction progress via ¹⁹F NMR to track fluorine-containing intermediates .
  • Employ catalytic bases (e.g., pyridine) to neutralize HCl byproducts in Route 2 .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR identifies methyl ester protons (δ ~3.8 ppm) and trifluoromethyl groups (δ ~1.2 ppm).
    • ¹⁹F NMR resolves trifluoromethyl signals (δ ~-60 to -70 ppm), critical for confirming purity .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular ion peaks (m/z 156 for C₄H₃F₃O₃) and detects trace impurities .
  • Infrared (IR) Spectroscopy: Confirms ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and C-F bonds at ~1150–1250 cm⁻¹ .

Q. How should this compound be purified to achieve >98% purity for sensitive applications?

Answer:

  • Distillation: Use fractional distillation under reduced pressure (boiling point ~90–95°C at 12 mmHg) to separate from unreacted starting materials .
  • Chromatography: Employ silica gel column chromatography with hexane/ethyl acetate (4:1) for small-scale purification .
  • Storage: Store in amber glass vials under inert gas at 4°C to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How does this compound (MTFP) perform as a solvent in lithium-ion battery electrolytes?

Answer: MTFP exhibits exceptional electrochemical stability:

  • Oxidative Stability: >4.5 V vs. Li/Li⁺, making it suitable for high-voltage cathodes .
  • Reductive Stability: Stable at 0.05 V vs. Li/Li⁺ due to its low electron affinity, preventing decomposition at the anode .
  • Mechanistic Insight: Density Functional Theory (DFT) calculations predict a reductive stability limit of −0.01 V vs. Li/Li⁺, aligning with experimental cyclic voltammetry data .

Methodology:

  • Use a 3-electrode cell with Li metal reference/counter electrodes and LiFSI salt (100 mM) to assess stability windows .

Q. What strategies resolve contradictions in thermal vs. electrochemical stability data for MTFP?

Answer: Discrepancies arise from differing degradation pathways:

  • Thermal Degradation: MTFP decomposes at >150°C via ester hydrolysis or radical pathways. Monitor via thermogravimetric analysis (TGA) and IR .
  • Electrochemical Degradation: Occurs at extreme potentials; use in situ Raman spectroscopy to detect intermediate species (e.g., LiF, CF₃ radicals) .

Best Practices:

  • Cross-validate stability data using differential scanning calorimetry (DSC) and controlled-potential electrolysis .

Q. How can MTFP’s reactivity be leveraged in palladium-catalyzed cross-coupling reactions?

Answer: MTFP acts as a fluorinated building block in β-fluorocinnamate synthesis :

  • Mechanism: Pd-catalyzed coupling of arylboronic acids with MTFP generates β-fluorocinnamates via transmetalation and reductive elimination .
  • Optimization: Use Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ in THF at 80°C for 12 hours .

Key Metrics:

  • Yields up to 85% with >90% regioselectivity, confirmed by HPLC and ¹⁹F NMR .

Q. What computational methods predict MTFP’s behavior in novel solvent formulations?

Answer:

  • DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to estimate oxidation/reduction potentials. For MTFP, computed oxidative stability is 6.17 V vs. Li/Li⁺, aligning with experimental cyclic voltammetry .
  • Molecular Dynamics (MD): Simulate solvation structures with Li⁺ ions to optimize ionic conductivity in battery electrolytes .

Q. How do structural modifications of MTFP (e.g., aryl-substituted derivatives) affect bioactivity?

Answer: Derivatives like Methyl 2-(3-chlorophenyl)-3,3,3-trifluoropropionate (CAS 521) show enhanced lipophilicity and metabolic stability:

  • Structure-Activity Relationship (SAR): Electron-withdrawing substituents (e.g., Cl, CF₃) improve resistance to esterase hydrolysis .
  • Testing Protocol:
    • Incubate derivatives with human liver microsomes (HLM) and quantify parent compound via LC-MS .
    • Compare half-lives (t₁/₂) to prioritize candidates for medicinal chemistry .

Properties

IUPAC Name

methyl 3,3,3-trifluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O2/c1-9-3(8)2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGBATZKLCISOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382062
Record name Methyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18830-44-9
Record name Methyl 3,3,3-trifluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3,3,3-trifluoropropanoate
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Synthesis routes and methods I

Procedure details

To a solution of 105 g (0.5 mol) of methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate in 250 ml of water, a solution of 150 g (1.5 mol) of potassium acetate in 500 ml of water was added dropwise and the mixture was refluxed for 5 hours. After separation of the oily layer, extraction was made from the water layer that was left using methylene chloride. The oily layer and extracted fraction were joined and dried. After evaporation of methylene chloride under atmospheric pressure, purification by distillation was performed to give methyl 3,3,3-trifluoropropionate (TFPE) (54.07 g, 76%). Its analysis gave the following data:
Quantity
105 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 150 g (1.5 mol) of potassium acetate in 500 ml of water was added dropwise to a solution of 105 g (0.5 mol) of methyl 2-(trifluoromethyl)-3,3,3-trifluoropropionate as above produced in 250 ml of water and the mixture was refluxed for 5 hours. After separation of the oily layer, extraction was made from the water layer that was left with use of methylene chloride and the solution of extracts and separated oily layer were joined and dried. After methylene chloride was removed by evaporation under atmospheric pressure, purification was made by distillation to give methyl 3,3,3-trifluoropropionate (TFPE) (54.07 g, 76%). Its analysis gave the following data:
Name
potassium acetate
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3,3,3-trifluoropropionate
Methyl 3,3,3-trifluoropropionate
Methyl 3,3,3-trifluoropropionate
Methyl 3,3,3-trifluoropropionate
Methyl 3,3,3-trifluoropropionate
Methyl 3,3,3-trifluoropropionate

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